Regiochemical Impact of Ortho-Ethoxy Substitution
2-Ethoxy-4-formylphenyl 4-methylbenzoate is structurally differentiated from close analogs such as 4-formylphenyl 4-methylbenzoate (CAS 115883-85-7) by the presence of an ortho-ethoxy (-OCH2CH3) group on the phenolic ring . This substitution is not merely incremental; it fundamentally alters the electronic and steric environment of the reactive para-formyl group, dictating regiochemical outcomes in nucleophilic addition and condensation reactions essential for constructing complex molecules . While no direct, side-by-side kinetic study is publicly available, the established principles of physical organic chemistry predict a significant change in reaction rates and product distributions when moving from the unsubstituted analog to the 2-ethoxy derivative .
Comparator: no ortho-ethoxy group (4-formylphenyl 4-methylbenzoate)
| Evidence Dimension | Steric and Electronic Modulation of Formyl Reactivity |
|---|---|
| Target Compound Data | Ortho-ethoxy substituent present; Calculated LogP = 4.23 |
| Comparator Or Baseline | 4-Formylphenyl 4-methylbenzoate (no ortho-ethoxy group); MW = 240.25 |
| Quantified Difference | Presence vs. absence of ortho-ethoxy group; qualitative impact on reactivity |
| Conditions | N/A (Class inference based on structure) |
Why This Matters
This structural feature is non-negotiable for projects where the synthetic route is predicated on the specific regioselectivity conferred by the ortho-ethoxy group; substituting with an analog lacking this group will yield different reaction products.
